5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiadiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-amine These compounds share the thiadiazole ring structure but differ in their substituents, which can affect their biological activity and chemical reactivity. The unique combination of substituents in 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3OS2/c16-8-1-4-10(5-2-8)23-15-13(20-21-24-15)14(22)19-12-6-3-9(17)7-11(12)18/h1-7H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJGTRXOJYOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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